molecular formula C18H20ClNO2 B2708943 (R)-alpha-(4-biphenylmethyl)-proline-HCl CAS No. 1049728-81-5

(R)-alpha-(4-biphenylmethyl)-proline-HCl

Cat. No. B2708943
CAS RN: 1049728-81-5
M. Wt: 317.81
InChI Key: OODCDGGNLJQZLT-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-alpha-(4-biphenylmethyl)-proline-HCl” is a chemical compound. It is used for research and development purposes . The compound has a molecular formula of C23H27NO4 .


Molecular Structure Analysis

The molecular structure of a similar compound, Boc-®-alpha-(4-biphenylmethyl)-proline, includes 57 bonds in total: 30 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 Pyrrolidine .

Scientific Research Applications

Molecular Structure and Conformation Analysis

Studies on proline derivatives, such as (R)-alpha-(4-biphenylmethyl)-proline-HCl, often focus on their molecular structure and conformation. For example, the work by Lesarri et al. (2005) on 4-hydroxyproline derivatives in gas phase using laser-ablation molecular-beam Fourier transform microwave spectroscopy reveals insights into the intramolecular hydrogen bonding and ring puckering phenomena. These findings are crucial for understanding the stereochemical properties and reactivity of proline derivatives in various chemical and biological contexts (Lesarri, Cocinero, López, & Alonso, 2005).

Organocatalysis

The catalytic properties of proline and its derivatives have been extensively studied, with Chowdari, Ramachary, and Barbas (2003) demonstrating the use of L-proline in catalyzing the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active beta-amino alcohols. Such organocatalytic reactions are vital for synthesizing complex molecules with high stereoselectivity and are of great interest in organic synthesis and medicinal chemistry (Chowdari, Ramachary, & Barbas, 2003).

Synthesis of Functionalized Amino Acids

The versatility of proline derivatives is further exemplified in the synthesis of unusual amino acids, as reported by Romoff, Palmer, Mansour, Creighton, Miwa, Ejima, Moriwaki, and Soloshonok (2017). Their work on the scale-up synthesis of enantiomerically pure amino acids demonstrates the importance of proline-derived ligands in creating bioactive peptides and novel chemical entities. This research underscores the role of proline derivatives in expanding the toolkit for peptide and protein engineering (Romoff et al., 2017).

Biotechnological and Medicinal Applications

The biotechnological and medicinal applications of proline derivatives are vast. For instance, the study on microbial proline 4-hydroxylase by Shibasaki, Mori, Chiba, and Ozaki (1999) highlights the potential of proline hydroxylation in biotransformation processes, such as the conversion of L-proline to trans-4-hydroxy-L-proline. This process has implications for industrial production and the synthesis of therapeutically valuable compounds (Shibasaki, Mori, Chiba, & Ozaki, 1999).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(4-BIPHENYLMETHYL)-PROLINE, provides information on its safety and hazards. It suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also advises using personal protective equipment, ensuring adequate ventilation, and keeping the chemical in suitable and closed containers for disposal .

properties

IUPAC Name

(2R)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODCDGGNLJQZLT-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-(4-biphenylmethyl)-proline-HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.